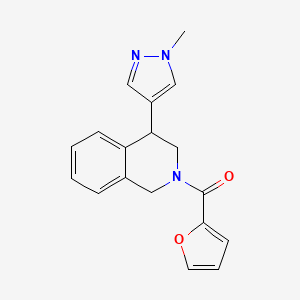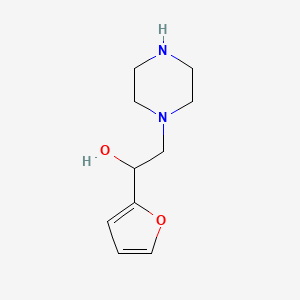
2-(furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group and a 1-methyl-1H-pyrazol-4-yl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
Introduction of the furan-2-carbonyl group: This step might involve acylation reactions using furan-2-carbonyl chloride.
Attachment of the 1-methyl-1H-pyrazol-4-yl group: This could be done via a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring or the tetrahydroisoquinoline core.
Reduction: Reduction reactions could target the carbonyl group or the pyrazole ring.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules.
Biology
It might exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
Industry
Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
- 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The unique combination of the furan-2-carbonyl and 1-methyl-1H-pyrazol-4-yl groups on the tetrahydroisoquinoline core might confer unique biological activities or chemical properties not seen in similar compounds.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-20-10-14(9-19-20)16-12-21(18(22)17-7-4-8-23-17)11-13-5-2-3-6-15(13)16/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYMBOSHLRQGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(benzylamino)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2627150.png)
![N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2627151.png)
![Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2627152.png)

![2-Chloro-N-(3-fluoro-2-methylphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2627154.png)

![1-[(3Ar,6aS)-1,3,3a,4,6,6a-hexahydrothieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2627156.png)
![6-phenethyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2627157.png)
![1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B2627158.png)
![6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-N-(2-FLUOROPHENYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B2627160.png)
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol](/img/structure/B2627162.png)

amino]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627167.png)
![3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B2627168.png)
